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Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

Get Quote

A Note on Nomenclature: Initial searches for "SR-1114" did not yield a specific therapeutic

agent in the context of oncology and signaling pathways. It is highly probable that this was a

typographical error and the intended subject was a well-documented ATR (Ataxia

Telangiectasia and Rad3-related) inhibitor. This guide will focus on Berzosertib (M6620, VX-

970), a first-in-class ATR inhibitor, and compare it with other clinical-stage ATR inhibitors to

provide a comprehensive overview for researchers, scientists, and drug development

professionals.

Berzosertib is an investigational drug that acts as a potent and selective inhibitor of the ATR

kinase, a critical regulator of the DNA damage response (DDR).[1][2] By blocking the ATR-

Checkpoint Kinase 1 (Chk1) signaling pathway, berzosertib prevents cancer cells from

repairing damaged DNA, which can lead to cell death, a concept known as synthetic lethality,

particularly in tumors with existing DDR defects.[1][3][4] This guide provides an objective

comparison of berzosertib's performance with other ATR inhibitors, supported by experimental

data.
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The following table summarizes the preclinical data for several prominent ATR inhibitors,

offering a comparative view of their potency and activity.
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Inhibitor Target
Biochemical
IC50

Cellular
Potency (Cell
Line)

Key Preclinical
Findings

Berzosertib

(M6620, VX-970)
ATR

>100-fold

selectivity over

related kinases

(e.g., DNA-PK,

ATM)[5]

Weakly cytotoxic

as a single agent

in non-cancer

cells (ED50 1.0-

5.0 µM); potent

in some cancer

cell lines (e.g.,

HCT116,

ED50=60 nM).[6]

Sensitizes a

broad range of

cancer cell lines

to DNA-

damaging agents

like cisplatin and

gemcitabine.[6]

Demonstrates

synergistic

antitumor

efficacy with

chemotherapy in

mouse xenograft

models.[5]

Ceralasertib

(AZD6738)
ATR

Not publicly

available

IC90 for ATR

inhibition in cells

is 0.67 µmol/L.[7]

Orally

bioavailable;

shows

synergistic

activity with

carboplatin and

the PARP

inhibitor olaparib

in vitro and in

vivo.[7]

Elimusertib (BAY

1895344)

ATR 7 nM IC50 of 78 nM

(median in a

broad panel of

tumor cell lines).

[7]

Orally active;

demonstrates

strong in vivo

anti-tumor

efficacy as a

monotherapy in

DDR-deficient

xenograft

models.[7]
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Superior

monotherapy

antitumor activity

compared to

ceralasertib and

berzosertib in

some preclinical

models.[8]

Atr-IN-22 ATR
Not publicly

available

< 1 µM (MIA

PaCa-2

proliferation)[7]

A research

compound with

initial data

showing oral

activity and anti-

tumor effects in

colon cancer

models.[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols used to assess the on-target effects of

ATR inhibitors.

1. Western Blot Analysis for Target Engagement:

Objective: To confirm the inhibition of the ATR signaling pathway by measuring the

phosphorylation of its downstream substrate, Chk1.

Methodology:

Cancer cells are treated with the ATR inhibitor at various concentrations and for different

durations.

Cells are then exposed to a DNA-damaging agent (e.g., topotecan) to induce replication

stress and activate the ATR pathway.

Cell lysates are collected, and proteins are separated by SDS-PAGE.
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Proteins are transferred to a membrane and probed with primary antibodies specific for

phosphorylated Chk1 (pChk1) and total Chk1.

Secondary antibodies conjugated to a detectable marker are used for visualization.

A reduction in the pChk1/total Chk1 ratio indicates target engagement by the ATR inhibitor.

[9]

2. In Vivo Xenograft Models:

Objective: To evaluate the anti-tumor efficacy of ATR inhibitors alone or in combination with

other agents in a living organism.

Methodology:

Human cancer cells are implanted subcutaneously or orthotopically into

immunocompromised mice.

Once tumors are established, mice are randomized into treatment and control groups.

The ATR inhibitor is administered via a clinically relevant route (e.g., intravenously for

berzosertib).[5]

Treatment can be a monotherapy or in combination with chemotherapy or radiation.[10]

Tumor volume is measured regularly to assess tumor growth inhibition.

At the end of the study, tumors may be excised for further analysis (e.g.,

immunohistochemistry for pharmacodynamic markers).[10]

3. Clonogenic Survival Assay:

Objective: To determine the ability of an ATR inhibitor to enhance the cell-killing effects of

radiation.

Methodology:

Cancer cells are seeded at a low density to allow for colony formation.
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Cells are pre-treated with the ATR inhibitor for a specified time before being irradiated with

varying doses of ionizing radiation.

After irradiation, the drug-containing medium is replaced with fresh medium.

Cells are incubated for a period that allows for the formation of visible colonies (typically

10-14 days).

Colonies are fixed, stained, and counted. The surviving fraction is calculated and plotted

against the radiation dose to assess radiosensitization.[10]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ATR signaling pathway and a typical experimental

workflow for evaluating ATR inhibitors.
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Caption: The ATR signaling pathway in response to DNA damage and its inhibition by

Berzosertib.
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Experimental Workflow for ATR Inhibitor Evaluation
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Caption: A generalized workflow for the preclinical evaluation of ATR inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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